N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide
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Overview
Description
N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide is a synthetic organic compound that features a pyrrolidine ring with a phenyl group and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrrolidine derivatives. This is followed by amidation with aliphatic amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the amide linkage.
Substitution: The phenyl group and other substituents can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
Uniqueness
N-[(5-Oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide is unique due to its specific structural features, such as the combination of a phenyl group and an amide linkage on the pyrrolidine ring. This structure imparts distinct chemical and biological properties that differentiate it from other pyrrolidine derivatives.
Properties
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-13(17)15-9-11-8-14(18)16(10-11)12-6-4-3-5-7-12/h2-7,11H,1,8-10H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEJVAHWBNVSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CC(=O)N(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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